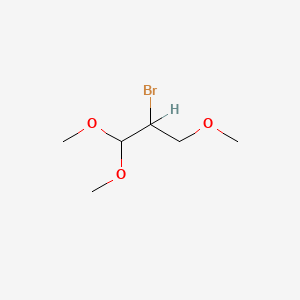

2-Bromo-1,1,3-trimethoxypropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6388. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1,3-trimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO3/c1-8-4-5(7)6(9-2)10-3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFSXURUCDQGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883563 | |

| Record name | Propane, 2-bromo-1,1,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-97-7 | |

| Record name | 2-Bromo-1,1,3-trimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-methoxypropional dimethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane,1,3-trimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-bromo-1,1,3-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-bromo-1,1,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1,3-trimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Bromo-1,1,3-trimethoxypropane" CAS number 759-97-7

An In-Depth Technical Guide to 2-Bromo-1,1,3-trimethoxypropane (CAS: 759-97-7)

Authored by a Senior Application Scientist

This document provides an in-depth technical overview of this compound, a versatile yet specialized reagent in modern organic synthesis. Intended for an audience of researchers, medicinal chemists, and process development scientists, this guide moves beyond basic data to explore the compound's core reactivity, mechanistic rationale, and practical applications, grounded in established chemical principles.

Strategic Overview: A Masked Synthon of Critical Importance

At its core, this compound is a stable, masked equivalent of the highly reactive 1,3-dicarbonyl compound, malondialdehyde (MDA)[1]. Direct use of MDA is often complicated by its propensity for self-condensation and polymerization. This reagent circumvents these challenges by protecting the aldehyde functionalities as dimethyl acetals, allowing for controlled and predictable reactivity. The bromine atom at the C-2 position introduces a key electrophilic center, transforming the simple propane backbone into a trifunctional synthon. This unique combination of a nucleophilic precursor (the masked dialdehyde) and an electrophilic handle (the C-Br bond) enables complex molecular constructions from a simple starting material. Its utility is particularly pronounced in the synthesis of substituted heterocyclic systems, which form the core of countless pharmaceutical agents.

Physicochemical & Spectroscopic Data

Accurate physical and spectral data are foundational for any experimental design, from reaction setup to purification and characterization. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 759-97-7 | [2][3][4] |

| Molecular Formula | C₆H₁₃BrO₃ | [2][4][5] |

| Molecular Weight | 213.07 g/mol | [3][4][6] |

| Appearance | Colorless to light brown liquid | [2] |

| Density | 1.395 g/cm³ @ 20 °C | [4] |

| Boiling Point | 54-55 °C @ 21 Torr | [4] |

| Refractive Index (n²⁰/D) | 1.458 | [4] |

| Purity (Typical) | ≥95% - 98% | [2][3] |

Core Reactivity and Mechanistic Rationale

Understanding the reactivity of this compound is key to unlocking its synthetic potential. Its chemical behavior is dominated by two primary features: the lability of the C-Br bond and the latent dialdehyde functionality.

Role as a Malondialdehyde Equivalent in Heterocycle Synthesis

The most powerful application of this reagent is in the construction of six-membered heterocyclic rings, such as pyrimidines and related structures. The reaction proceeds via a two-stage sequence:

-

Cyclocondensation: The reagent reacts with a dinucleophile (e.g., urea, thiourea, guanidine, or amidine). Under acidic conditions, the acetals are hydrolyzed in situ to reveal the malondialdehyde core.

-

Aromatization: The resulting intermediate undergoes condensation and subsequent elimination of water and HBr to yield the final, stable aromatic heterocycle.

The bromine at C-2 can act as a leaving group in the final aromatization step or be retained in the product, depending on the reaction conditions and the nucleophile used. This pathway is invaluable for creating substituted pyrimidines, a common scaffold in drug development.

Below is a generalized mechanistic workflow for the synthesis of a 2-amino-5-bromopyrimidine using guanidine as the dinucleophile.

Caption: Generalized mechanism for pyrimidine synthesis.

Nucleophilic Substitution at C-2

While cyclocondensations are common, the C-2 position is also susceptible to direct nucleophilic substitution (Sₙ1 or Sₙ2), although this is less frequently exploited than its role as a dialdehyde precursor. The tertiary nature of the carbon bearing the bromine suggests that Sₙ1-type reactions, proceeding through a carbocation intermediate, are plausible under appropriate conditions (polar protic solvent, non-basic nucleophile)[7][8]. However, strong, basic nucleophiles could also favor elimination pathways. The choice of nucleophile and reaction conditions dictates the outcome.

Field-Proven Applications & Experimental Protocols

The true value of a reagent is demonstrated through its practical application. Below is a representative, field-proven protocol for the synthesis of a substituted pyrimidine, a core workflow in medicinal chemistry.

Protocol: Synthesis of 2-Amino-5-bromopyrimidine

This protocol details the reaction of this compound with guanidine hydrochloride. This procedure is a self-validating system; successful formation of the product confirms the dual reactivity of the starting material as both an electrophile and a masked dicarbonyl.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is chosen as it readily dissolves the reactants and is compatible with the acidic conditions required for acetal hydrolysis.

-

Base: Sodium ethoxide is used to neutralize the guanidine hydrochloride salt, liberating the free guanidine base required for the initial nucleophilic attack. An equivalent amount is used to avoid significant side reactions.

-

Temperature: The reaction is heated to reflux to overcome the activation energy for both the initial condensation and the subsequent cyclization and aromatization steps.

-

Workup: The reaction is cooled to induce precipitation of the product. The use of water in the workup helps to dissolve inorganic byproducts (NaBr, excess base), facilitating the isolation of the pure organic product.

Step-by-Step Methodology:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium metal (2.3 g, 100 mmol) in absolute ethanol (100 mL) carefully and under an inert atmosphere (N₂ or Argon). Allow the solution to cool to room temperature. To this sodium ethoxide solution, add guanidine hydrochloride (9.55 g, 100 mmol). Stir for 20 minutes to ensure complete formation of free guanidine.

-

Reaction Initiation: To the guanidine/sodium ethoxide slurry, add this compound (21.3 g, 100 mmol) via a dropping funnel over 15 minutes.

-

Thermal Cycling: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Product Isolation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold water (3 x 30 mL) to remove inorganic salts, followed by a wash with cold ethanol (2 x 20 mL) to remove any unreacted starting material.

-

Drying & Characterization: Dry the resulting solid under vacuum at 50 °C to a constant weight. The final product, 2-amino-5-bromopyrimidine, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Experimental workflow for pyrimidine synthesis.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and causes eye irritation (Category 2)[4]. Standard precautionary statements apply, such as avoiding contact with skin and eyes and not ingesting the material[4].

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[4].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases[9].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste[4].

References

- This compound | CymitQuimica. [URL: https://www.cymitquimica.com/2-bromo-1-1-3-trimethoxypropane-in-da0036i9]

- 759-97-7 this compound | AKSci. [URL: https://www.aksci.com/item_detail.php?

- 2-bromo-1 1 3 -trimethoxypropane 95 | Echemi. [URL: https://www.echemi.com/products/pd20160525-2-bromo-1-1-3-trimethoxypropane.html]

- 2-Bromo-1,3-dimethoxypropane | C5H11BrO2 | CID 13275402 | PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13275402]

- 2-BROMO-1 1 3 -TRIMETHOXYPROPANE 95 (CAS 759-97-7) | ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82436888.htm]

- 759-97-7 | this compound | BLD Pharm. [URL: https://www.bldpharm.com/products/759-97-7.html]

- 2-Bromo-1,1,3,3-tetramethoxypropane | 63331-67-9 | Benchchem. [URL: https://www.benchchem.com/product/b89532]

- This compound (C6H13BrO3) | PubChemLite. [URL: https://pubchemlite.acs.org/compound/2-bromo-1,1,3-trimethoxypropane_C6H13BrO3_759-97-7_94187]

- This compound | CAS 759-97-7 | Chemical-Suppliers. [URL: https://www.chemical-suppliers.com/supplier/2-bromo-1-1-3-trimethoxypropane_759-97-7.html]

- This compound (C6H13BrO3) | PubChemLite. [URL: https://pubchemlite.acs.org/compound/2-bromo-1,1,3-trimethoxypropane_C6H13BrO3_759-97-7_94187]

- SAFETY DATA SHEET | Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC158820250]

- SAFETY DATA SHEET | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/135615]

- US3824292A - Bromination process | Google Patents. [URL: https://patents.google.

- SAFETY DATA SHEET | Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC391780050]

- Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane | Eureka | Patsnap. [URL: https://eureka.patsnap.

- The SN1 Reaction | Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)

- Malonaldehyde | OCHCH2CHO | CID 10964 | PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Malonaldehyde]

- Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid | Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/43206/major-products-of-the-reaction-of-2-bromo-2-methylpropane-and-propanoic-acid]

- Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane | Google Patents. [URL: https://patents.google.

- Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. | YouTube. [URL: https://www.youtube.

- 1,1,3,3-tetraethoxypropane to malondialdehyde conversion ? | ResearchGate. [URL: https://www.researchgate.net/post/1_1_3_3-tetraethoxypropane_to_malondialdehyde_conversion]

Sources

- 1. Malonaldehyde | OCHCH2CHO | CID 10964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 759-97-7 this compound AKSci 3417BA [aksci.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C6H13BrO3) [pubchemlite.lcsb.uni.lu]

- 6. 759-97-7|this compound|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1,1,3-trimethoxypropane

Introduction: Understanding the Physicochemical Landscape of a Key Synthetic Intermediate

2-Bromo-1,1,3-trimethoxypropane is a halogenated acetal that serves as a valuable intermediate in complex organic synthesis, particularly within the pharmaceutical and life sciences sectors.[1] Its utility as a precursor, implied by its classification as a bulk drug intermediate, necessitates a thorough and practical understanding of its physical properties.[1] For the research scientist or drug development professional, these properties are not mere data points; they are the foundational parameters that govern every aspect of the molecule's application, from storage and handling to reaction design, purification, and scale-up.

This guide provides a detailed examination of the core physical properties of this compound. Moving beyond simple data tabulation, we will explore the practical implications of each property, offering field-proven insights into how this information can be leveraged to ensure safe, efficient, and reproducible synthetic outcomes. The causality behind experimental protocols is emphasized, providing a self-validating framework for laboratory practice.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the bedrock of chemical synthesis. The structural and electronic arrangement of this compound dictates its reactivity and physical behavior.

The molecule features a propane backbone with three methoxy groups and a bromine atom. The dimethyl acetal at the C1 position masks a reactive aldehyde functionality, while the bromine at the C2 position provides a key site for nucleophilic substitution or other transformations.[2]

Caption: Standard workflow for safe handling of this compound.

Precautionary Measures (Self-Validating System):

-

P270: Do not eat, drink or smoke when using this product. [1]This prevents accidental ingestion.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. [1]This directly mitigates the risks of skin and serious eye irritation.

-

P301+P317: IF SWALLOWED: Get medical help. [1]Defines the immediate response to an exposure event.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]This is a critical first-aid protocol to minimize eye damage.

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility... [1]Ensures environmental responsibility and compliance with safety regulations.

Experimental Protocol: Purification by Vacuum Distillation

This protocol demonstrates how the physical properties of this compound directly inform its purification. The procedure is designed to be self-validating, where achieving the expected outcome (a pure, clear liquid distilling at a constant temperature) confirms both the material's identity and the protocol's success.

Objective: To purify crude this compound (95%) to >99% purity.

Causality Behind Choices:

-

Vacuum Application: Chosen because the atmospheric boiling point would likely be high enough to cause decomposition. Distilling at 21 mmHg lowers the boiling point to a safe 54-55 °C. [1][3]* Heating Mantle & Stirring: Ensures smooth, even boiling to prevent bumping, which can lead to pressure fluctuations and impure distillate.

-

Vigreux Column (Short Path): A short path distillation apparatus is chosen to minimize product loss on the column surface, suitable for small to moderate scales.

-

Thermometer Placement: The bulb must be placed just below the sidearm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the liquid, ensuring an accurate boiling point reading.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a short path vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed.

-

Charge the Flask: Charge the round-bottom flask with the crude this compound (e.g., 50 g). Add a magnetic stir bar.

-

Apply Vacuum: Slowly and carefully apply vacuum, ensuring the system pressure stabilizes at approximately 21 mmHg.

-

Initiate Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Collect Fractions:

-

Forerun: Collect the initial, lower-boiling fraction. The temperature will be unstable. This fraction contains volatile impurities.

-

Main Fraction: When the distillation temperature stabilizes at 54-55 °C, switch to a new receiving flask. [1][3]Collect the clear, colorless liquid until the temperature begins to drop or rise, or until only a small amount of residue remains. A stable boiling point is the key indicator of purity.

-

Residue: Leave a small amount of material in the distillation flask to prevent heating the flask to dryness, which could concentrate non-volatile, potentially unstable impurities.

-

-

Shutdown: Turn off the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

-

Analysis: Confirm the purity of the main fraction using Gas Chromatography (GC) and measure its refractive index. The refractive index should be 1.458 at 20°C. [1]

Conclusion

A comprehensive grasp of the physical properties of this compound is indispensable for its effective and safe use in a research and development setting. Properties such as boiling point, density, and flash point are not abstract figures but critical operational parameters that dictate protocols for purification, reaction setup, and safe handling. By integrating this data with an understanding of the causality behind experimental procedures, scientists can develop robust, reproducible, and self-validating workflows, ultimately accelerating the pace of discovery and development.

References

- 2-bromo-1 1 3 -trimethoxypropane 95 - Echemi. [URL: https://vertexaisearch.cloud.google.

- This compound | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7kSHdkK1vqo9NbD0e8oJC_hJnO-PJEuMEph_YniVvwoeyGXvVi-0yi1VYguV_t_j0qXFhGI8w9aCR75xkfMLHSNLuOgb-whIr4uyaswahqmxTzHsiORxljFruhfeYVNg6Qwu0pPQFVX0cWvjc6LecrclKOxP6T-dUPT61W0FX9Po9sKw8jte7vT1k2ySorrE=]

- 2-Bromo-1,3-dimethoxypropane | C5H11BrO2 | CID 13275402 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRqQ5Kt_s-STHcG2zBKLx9D1Vc1AhEk74xOXHh8DEwwk-SkkgGBlN-NBU-0ZoYc5iDaggbtYSjwja07dSmiLbTp3eSHMOqEkKRloTolcfXTB9y9onn9z47-YE-3Jtn_lJHzW_vEPXVnOjJTsspk72yXVHGQGk91huRl_lpS7auIz0=]

- 63331-67-9|2-Bromo-1,1,3,3-tetramethoxypropane - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSyzMGMZfzVJzrtPaZstYFwswr4W7xvKLC4zC_pahm53DrX6fc_8UG-tUOfMTe4enGNtzyDkJCS3W6hjRm3sX-RYwAr-kcEU0mQOVMLaJIX-o8capS-GCROjj9dIr6u2cMgi_Bik0MjsyYAcw=]

- 2-Bromo-1,1,3,3-tetramethoxypropane | 63331-67-9 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW60PZs7ba4A_MxPJrjJyTU4eJIdWLq7gV7NeyAQfkgkl31UUx9WunR9NUOYingoDZFPBrQSRwgQZUk27MhLtTS8prNPcVQuwX9cEfe2Ga0D9BsdeQwoH8q2wRZIfKxdLbpWXqXw==]

- This compound | CAS 759-97-7 | Chemical-Suppliers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6CBuhHUpyD_4Clh6UppYnRWkKBj2O8vaXImQRT1vYYTkYLWHoVjk89ONFHQH30IM72txQwTHmXUhnRndvvmwScsD-hCLz6nCSGcb58tZ-twf1dygRs8PTYlTMy36eDUN6yS84RA4RM8vFiPsf5I58uTVICgGVJ8KJxIqX6UcJ9Q==]

- This compound (C6H13BrO3) - PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8-boLpWzaY6YtMudtt6iJ9DSKObs-KaWyNzYU6HjQBGf4vXfxI1Ks52r0Jx4BL4XQNWJ43y9-QGrcSwUnayTVsKgrhx8crpORB9Lj2Nn6e1z7WW8aOimHuQLNDBWdB0JxvfMOOKRJeyIgyw==]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1,1,3-trimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,1,3-trimethoxypropane is a valuable reagent and building block in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular architectures. This technical guide provides a comprehensive overview of a logical and efficient pathway for the synthesis of this compound. The synthesis involves the bromination of a readily available starting material, 1,1,3,3-tetramethoxypropane, a process that requires careful control of reaction conditions to achieve high yield and purity. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence the success of the synthesis.

Introduction: The Synthetic Utility of this compound

This compound, with the chemical formula C₆H₁₃BrO₃, serves as a versatile intermediate in organic chemistry.[1][2] Its structure features a central propane backbone with a bromine atom at the 2-position and three methoxy groups at the 1, 1, and 3 positions. This unique arrangement of functional groups makes it a powerful synthon for introducing a three-carbon unit with differentiated reactivity at each carbon. The acetal at one end and the methoxy group at the other provide protecting groups that can be selectively removed under different conditions, while the bromine atom offers a handle for nucleophilic substitution or organometallic coupling reactions.

Proposed Synthesis Pathway: Electrophilic Bromination of 1,1,3,3-Tetramethoxypropane

The most direct and established method for the synthesis of analogous 2-bromo-1,1,3,3-tetraalkoxypropanes involves the electrophilic bromination of the corresponding 1,1,3,3-tetraalkoxypropane.[3] By analogy, a highly plausible and efficient route to this compound is the bromination of 1,1,3,3-tetramethoxypropane.

Reaction Principle and Mechanism

The core of this synthesis is the reaction of 1,1,3,3-tetramethoxypropane with elemental bromine (Br₂). The reaction proceeds via an electrophilic substitution mechanism at the central carbon atom (C2) of the propane chain. The C-H bond at this position is activated by the two adjacent oxygen atoms of the acetal groups, making it susceptible to attack by an electrophile.

The reaction likely proceeds through the following steps:

-

Enol Ether Formation (in situ): Under neutral or slightly acidic conditions, 1,1,3,3-tetramethoxypropane can exist in equilibrium with a small amount of its enol ether tautomer.

-

Electrophilic Attack: The electron-rich double bond of the enol ether attacks a bromine molecule, leading to the formation of a bromonium ion intermediate.

-

Nucleophilic Attack and Elimination: A nucleophile present in the reaction mixture (such as a bromide ion or the solvent) attacks the bromonium ion, leading to the formation of the final product and elimination of a proton.

It is important to note that the reaction conditions, particularly the solvent and temperature, can significantly influence the reaction rate and the formation of byproducts. A patent for the bromination of 1,1,3,3-tetraloweralkoxypropanes suggests that the use of a lower alkanol as a solvent can lead to the formation of 2-bromo-3-loweralkoxyacrolein as a major product.[3] Therefore, for the selective synthesis of this compound, a non-polar, inert solvent like carbon tetrachloride or dichloromethane is preferable.[3]

Experimental Protocol

This protocol is adapted from established procedures for the bromination of similar acetals.[3]

Materials:

-

1,1,3,3-Tetramethoxypropane

-

Bromine (Br₂)

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,1,3,3-tetramethoxypropane in an equal volume of anhydrous carbon tetrachloride.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in carbon tetrachloride from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C. The characteristic red-brown color of bromine should disappear as it reacts.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

Work-up:

-

Carefully quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

-

Safety Precautions:

-

Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. Dichloromethane is a less toxic alternative.

-

The reaction may be exothermic. Proper temperature control is crucial.

Visualization of the Synthesis Pathway

Caption: Synthetic route to this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| Starting Material | ||||

| 1,1,3,3-Tetramethoxypropane | C₇H₁₆O₄ | 164.20 | 102-52-3 | Liquid |

| Reagent | ||||

| Bromine | Br₂ | 159.808 | 7726-95-6 | Liquid |

| Product | ||||

| This compound | C₆H₁₃BrO₃ | 213.07 | 759-97-7 | Liquid |

Conclusion and Future Perspectives

The synthesis of this compound via the electrophilic bromination of 1,1,3,3-tetramethoxypropane represents a reliable and scalable method for accessing this valuable synthetic intermediate. The careful control of reaction parameters, particularly temperature and solvent, is paramount to achieving high yields and minimizing byproduct formation. The protocol outlined in this guide provides a solid foundation for researchers to produce this compound efficiently and safely.

Future research may focus on developing more environmentally benign brominating agents and solvent systems to enhance the green credentials of this synthesis. Furthermore, exploring the full synthetic potential of this compound in the construction of novel bioactive molecules and functional materials remains a promising area of investigation for the scientific community.

References

- Bredereck, H., Effenberger, F., & Simchen, G. (1962). Synthese von 5-Brom-pyrimidin. Chemische Berichte, 95(3), 803-808. (This reference, while not directly accessible through the provided search, is cited in a patent and is foundational to the synthesis of similar compounds).

- Kirby, G. W. (1974). U.S. Patent No. 3,824,292. Washington, DC: U.S.

Sources

"2-Bromo-1,1,3-trimethoxypropane" chemical reactivity profile

An In-depth Technical Guide to the Chemical Reactivity Profile of 2-Bromo-1,1,3-trimethoxypropane

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount. Reagents that offer a combination of latent functionality and tunable reactivity are invaluable tools for the construction of complex molecular architectures. This compound (CAS No. 759-97-7) emerges as such a scaffold.[1][2] Its structure, featuring a secondary bromide flanked by a stable dimethyl acetal and a methoxy ether, presents a unique constellation of reactive sites. This guide provides an in-depth exploration of its chemical reactivity, offering field-proven insights into its behavior and synthetic utility for researchers, scientists, and professionals in drug development. We will move beyond a mere listing of reactions to explain the causality behind its reactivity, enabling the rational design of synthetic strategies.

Core Physicochemical & Structural Characteristics

Understanding the intrinsic properties of this compound is the foundation for predicting its chemical behavior. The molecule is a propane backbone substituted at the 2-position with a bromine atom, which serves as a primary electrophilic site and a good leaving group. The 1-position features a dimethyl acetal, a protecting group for an aldehyde that is stable under basic and neutral conditions but labile in acid. The 3-position contains a methoxy ether, which is generally stable but can influence the reactivity of the adjacent C-H bond.

| Property | Value | Source(s) |

| CAS Number | 759-97-7 | [1][2] |

| Molecular Formula | C₆H₁₃BrO₃ | [1][2] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | Liquid | [2] |

| Refractive Index (n20/D) | 1.458 (lit.) | [1] |

| Synonyms | 2-Bromo-3-methoxypropionaldehyde dimethyl acetal; Propane, 2-bromo-1,1,3-trimethoxy- | [1][2] |

The Reactivity Profile: A Trifecta of Functionality

The reactivity of this compound is governed by the interplay of its three key functional components: the secondary bromide, the dimethyl acetal, and the C-H bonds adjacent to these groups.

Electrophilic Center at C-2: The Hub of Reactivity

The carbon atom bonded to the bromine is the primary electrophilic center. Its fate in a reaction is largely determined by the nature of the nucleophile and the reaction conditions.

-

Nucleophilic Substitution (Sₙ2 Pathway): As a secondary alkyl halide, this compound is susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions. Strong, unhindered nucleophiles will favor a backside attack, displacing the bromide ion in a concerted step. This pathway is typical for reactions with nucleophiles such as primary amines, thiolates, and certain carbanions. The choice of a polar aprotic solvent (e.g., DMF, DMSO) can accelerate these reactions by solvating the counter-ion of the nucleophile without solvating the nucleophile itself, thereby increasing its effective nucleophilicity.

-

Competition with Elimination (E2 Pathway): The presence of protons on both C-1 and C-3 creates the potential for elimination reactions. When treated with strong, sterically hindered bases (e.g., potassium tert-butoxide), an E2 mechanism can compete with or even dominate substitution. This would lead to the formation of methoxy-substituted bromo-propenes. The regioselectivity of this elimination would depend on the relative acidity of the C-1 and C-3 protons and steric factors.

The Acetal "Switch": Acid-Catalyzed Deprotection

The dimethyl acetal at the C-1 position is a robust protecting group for an aldehyde under neutral or basic conditions. This stability is a key strategic advantage, allowing for selective manipulation of the C-2 position without interference from a highly reactive aldehyde. However, in the presence of an acid catalyst (e.g., HCl, H₂SO₄) and a nucleophile like water, the acetal is readily hydrolyzed. This "unmasking" reveals the 2-bromo-3-methoxypropionaldehyde, a bifunctional intermediate poised for subsequent transformations, most notably intramolecular cyclization or reaction with other nucleophiles.

A Versatile Precursor for Heterocyclic Synthesis

The true synthetic power of this compound is realized when its multiple functionalities are engaged in concert, particularly in the synthesis of heterocycles. Analogous compounds like 2-bromo-1,1,3,3-tetraethoxypropane are well-documented precursors for substituted pyrimidines.[3][4] This reactivity is directly translatable. By reacting this compound with various dinucleophiles such as ureas, amidines, and guanidines, a wide array of functionalized six-membered heterocyclic rings can be constructed.[3]

The general mechanism involves an initial nucleophilic substitution at the C-2 position, followed by an acid-catalyzed hydrolysis of the acetal and subsequent intramolecular cyclization via condensation.

Experimental Protocols: A Self-Validating System

The following protocol details a representative application of this compound in the synthesis of a substituted pyrimidine, a core structure in many pharmaceutical agents. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Protocol: Synthesis of a 2-Amino-5-bromo-4-(methoxymethyl)pyrimidine

This procedure is adapted from established methods for pyrimidine synthesis using brominated acetal precursors.[3][4]

Objective: To demonstrate the utility of this compound as a C3 synthon in a cyclocondensation reaction with guanidine.

Materials:

-

This compound (1.0 eq)

-

Guanidine hydrochloride (1.2 eq)

-

Sodium ethoxide (NaOEt) (2.5 eq)

-

Anhydrous Ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation of Guanidine Free Base (Causality: Activation of Nucleophile): In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve guanidine hydrochloride in anhydrous ethanol. Add sodium ethoxide portion-wise at 0 °C. The strong base deprotonates the guanidinium salt to generate the highly nucleophilic guanidine free base, precipitating NaCl as a byproduct. Stir the mixture for 1 hour at room temperature.

-

Expert Insight: The in situ generation of the free base is critical. Pre-isolated guanidine is hygroscopic and prone to degradation. Using a slight excess ensures the reaction goes to completion.

-

-

Cyclocondensation Reaction (Causality: Ring Formation): Filter off the precipitated NaCl under inert conditions. To the resulting ethanolic solution of guanidine, add this compound (1.0 eq) dropwise at room temperature.

-

Expert Insight: The reaction is initiated by the nucleophilic attack of a guanidine nitrogen onto the C-2 carbon of the substrate, displacing the bromide ion.

-

-

Heating and In Situ Deprotection/Cyclization (Causality: Driving the Reaction): Heat the reaction mixture to reflux (approx. 78 °C for EtOH) for 12-18 hours.

-

Expert Insight: The elevated temperature facilitates three key events: the initial Sₙ2 reaction, the ethoxide-mediated hydrolysis/transacetalization of the acetal to reveal the aldehyde, and the subsequent intramolecular condensation of the second guanidine nitrogen with the newly formed aldehyde, followed by dehydration to form the aromatic pyrimidine ring.

-

-

Work-up and Purification (Causality: Isolation of Pure Product): a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Resuspend the residue in a mixture of water and diethyl ether. Transfer to a separatory funnel. c. Wash the organic layer sequentially with water, saturated aq. NaHCO₃, and brine. The bicarbonate wash removes any acidic impurities. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product. e. Purify the crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-amino-5-bromo-4-(methoxymethyl)pyrimidine.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Based on available Safety Data Sheets (SDS), this compound should be handled with care.

-

Hazards: It is listed as causing serious eye irritation.[1] General precautions for halogenated organic compounds should be followed. Assume it may cause skin and respiratory irritation.

-

Handling: Always handle in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion: A Strategic Asset in Synthesis

This compound is more than a simple alkyl halide; it is a strategically designed synthetic intermediate. Its reactivity profile, characterized by a readily displaceable bromide and a masked aldehyde, provides a robust platform for the construction of complex molecules, particularly nitrogen-containing heterocycles. By understanding the interplay between substitution, elimination, and deprotection pathways, and by carefully controlling reaction conditions, researchers can harness the full potential of this versatile building block. The insights and protocols provided in this guide are intended to empower scientists to leverage this compound with confidence and precision in their synthetic endeavors.

References

- 2-BROMO-3-METHOXY-1,1,1-TRIFLUOROPROPAN Safety Data Sheets(SDS). (n.d.). LookChem.

- 2-Bromo-1,3-dimethoxypropane | C5H11BrO2 | CID 13275402. (n.d.). PubChem.

- Kirby, G. W. (1974). U.S. Patent No. 3,824,292. Washington, DC: U.S. Patent and Trademark Office.

- Material Safety Data Sheet - 2-Bromo-2-nitropropane-1,3-diol. (2008, March 28). Spectrum Chemical.

- Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1,1,3-trimethoxypropane

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 2-Bromo-1,1,3-trimethoxypropane (CAS No: 759-97-7). Due to the limited availability of public experimental spectra for this specific reagent, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral data. This guide is intended for researchers, chemists, and quality control professionals who require a reference for structural verification and purity assessment of this compound. Standardized protocols for data acquisition are also provided to ensure reproducible and reliable results.

Introduction and Molecular Structure

This compound is a functionalized propane derivative featuring a bromine atom and three methoxy groups.[1][2] Its structure contains a dimethyl acetal at the C1 position, a bromine at the C2 position, and a methoxy ether at the C3 position. This unique combination of functional groups makes it a potentially useful building block in organic synthesis. The molecular formula is C₆H₁₃BrO₃, with a molecular weight of approximately 213.07 g/mol .[1][2]

A thorough understanding of its spectroscopic properties is essential for confirming its identity and purity after synthesis or before use in a reaction. The following sections will provide a predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure, we can predict the key features of both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show five distinct signals, as the two methoxy groups on the acetal (C1) are chemically equivalent due to free rotation.

| Predicted Signal | Assignment (Protons on) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| A | C1-H | ~4.5 - 4.8 | Doublet (d) | 1H | Deshielded by two adjacent oxygen atoms (acetal proton). |

| B | C2-H | ~4.0 - 4.3 | Multiplet (m) | 1H | Deshielded by the adjacent electronegative bromine atom and influenced by neighboring protons. |

| C | C3-H₂ | ~3.6 - 3.8 | Multiplet (m) | 2H | Deshielded by the adjacent oxygen atom of the methoxy group. |

| D | C1-(OCH₃)₂ | ~3.3 - 3.5 | Singlet (s) | 6H | Protons on the two equivalent methoxy groups of the acetal. |

| E | C3-OCH₃ | ~3.2 - 3.4 | Singlet (s) | 3H | Protons on the methoxy group at the C3 position. |

Note: Chemical shifts are predicted relative to TMS (δ 0.0 ppm) and can vary based on the solvent used.

Predicted ¹³C NMR Spectral Analysis

The molecule lacks symmetry, which would result in six unique carbon signals in the proton-decoupled ¹³C NMR spectrum.

| Predicted Signal | Assignment (Carbon) | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| 1 | C 1 (Acetal) | ~100 - 105 | Highly deshielded due to being bonded to two oxygen atoms. |

| 2 | C 3 (CH₂) | ~70 - 75 | Deshielded by the attached oxygen atom. |

| 3 | C 1-(OC H₃)₂ | ~53 - 57 | Typical range for acetal methoxy carbons. |

| 4 | C 3-OC H₃ | ~58 - 60 | Typical range for ether methoxy carbons. |

| 5 | C 2 (CHBr) | ~45 - 55 | Deshielded by the attached bromine atom. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup : Place the sample in the NMR spectrometer. Perform standard tuning and matching of the probe.

-

Locking and Shimming : Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[3]

-

¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.[3]

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by C-H and C-O stretching vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 2950 - 3000 | C-H Stretch (sp³) | Strong | Aliphatic C-H bonds |

| 2830 - 2850 | C-H Stretch | Medium | Methoxy (-OCH₃) groups |

| 1050 - 1150 | C-O Stretch | Strong | Acetal and Ether linkages |

| 550 - 650 | C-Br Stretch | Medium-Strong | Alkyl bromide |

Note: The fingerprint region (<1500 cm⁻¹) will contain numerous complex vibrations, including C-C stretches and C-H bends, which are unique to the molecule.

Standard Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples.[4]

-

Background Collection : Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.[4]

-

Sample Application : Place a single drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition : Acquire the sample spectrum. Typically, 16 to 32 co-added scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.[4]

-

Cleaning : Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe after the analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak that is characteristic of a bromine-containing compound. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity.[5]

-

Molecular Ion (M⁺) : Predicted at m/z 212 and 214 . This peak may be weak or absent due to the instability of the parent ion.

-

Base Peak : The most stable carbocation will form the base peak (100% relative abundance). A likely candidate is the fragment resulting from the loss of the bromine atom, or the fragment at m/z 75 , corresponding to [CH(OCH₃)₂]⁺, which is a resonance-stabilized cation.

-

Key Fragments :

-

[M - OCH₃]⁺ : Loss of a methoxy radical (•OCH₃, 31 Da) leads to fragments at m/z 181/183 .

-

[M - Br]⁺ : Loss of a bromine radical (•Br, 79/81 Da) leads to a fragment at m/z 133 .

-

[CH(OCH₃)₂]⁺ : Alpha-cleavage of the acetal is a very common pathway, resulting in a stable cation at m/z 75 .

-

[CH₂OCH₃]⁺ : A fragment corresponding to the methoxymethyl cation at m/z 45 .

-

Caption: Predicted major fragmentation pathways for this compound.

Standard Protocol for GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation : Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to ensure separation from any impurities.

-

Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI) at 70 eV.

-

Mass Analysis : The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a robust framework for scientists to verify the structure and assess the purity of this chemical. By correlating experimentally obtained spectra with the predictions and patterns outlined herein, researchers can confidently confirm the identity of the target molecule. The provided protocols offer standardized methods for acquiring high-quality data.

References

- AWS. Supplementary Material General 1H NMR and 13C NMR Spectra.

- PubChem. 2-Bromo-1,3,5-trimethoxybenzene.

- PubChem. 2-Bromo-1-methoxypropane.

- Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane.

- Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane.

- Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane.

- NIST WebBook. 1,1,3-Trimethoxypropane.

- PubChem. 1,1,3-Trimethoxypropane.

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-1,1,3-trimethoxypropane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1,1,3-trimethoxypropane (CAS No. 759-97-7), a key intermediate in various synthetic applications. Due to the limited availability of precise quantitative solubility data in public literature, this document synthesizes known physicochemical properties and qualitative information to build a theoretical solubility framework. Furthermore, a robust, step-by-step experimental protocol for the quantitative determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution.

Introduction and Physicochemical Profile

This compound is a functionalized propane derivative used as a building block in organic synthesis. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization and chromatography), and formulating products. The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a solvent.

The structure of this compound features a central three-carbon backbone. One terminus is an acetal (geminal dimethoxy group), the central carbon holds a bromine atom, and the other end of the chain is a methoxy ether. This combination of polar ether and acetal groups, along with the polarizable carbon-bromine bond, suggests that the molecule possesses a notable dipole moment. However, the hydrocarbon backbone contributes nonpolar character. This amphiphilic nature dictates its solubility across a range of organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 759-97-7 | [1][2] |

| Molecular Formula | C₆H₁₃BrO₃ | [1][2] |

| Molecular Weight | 213.07 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.395 g/cm³ (at 20 °C) | [2] |

| Boiling Point | 54-55 °C at 21 Torr | [2] |

| Refractive Index | n20/D 1.458 (lit.) | [2] |

| LogP (XLogP3) | 1.015 |[2] |

Theoretical Solubility Framework and Qualitative Assessment

The fundamental principle of solubility is that "like dissolves like," which refers to the polarity and intermolecular forces of the solute and solvent.[3][4] The solubility of this compound can be predicted by analyzing its potential interactions with different solvent classes.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound lacks a hydrogen bond donor, the oxygen atoms in its methoxy and acetal groups can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents have significant dipole moments but do not donate hydrogen bonds. The polar C-Br and C-O bonds in the solute will allow for favorable dipole-dipole interactions with these solvents, leading to high solubility or miscibility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The nonpolar alkyl backbone of the solute will facilitate some interaction, but the molecule's overall polarity will likely limit its solubility in highly nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. High solubility is anticipated due to a good balance of dipole-dipole and dispersion force interactions.

While specific quantitative data is scarce in the literature, supplier information and the compound's use in synthetic procedures carried out in solvents like N,N-dimethylformamide (DMF) suggest it is soluble in common polar organic solvents.[5]

Factors Influencing Solubility: A Conceptual Model

The interplay between solute and solvent properties determines the extent of solubility. This relationship can be visualized as a logical flow where the intrinsic properties of the molecules dictate the strength of intermolecular forces, which in turn governs the dissolution outcome.

Caption: Key factors influencing the solubility of the target compound.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, a reliable experimental method is essential. The isothermal equilibrium method, followed by gravimetric analysis, is a robust and widely applicable technique for determining the solubility of a liquid solute in an organic solvent.[6] This protocol ensures that a saturated, equilibrium state is achieved, providing accurate and reproducible results.

Materials and Equipment

-

This compound (solute)

-

High-purity organic solvent of choice

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or incubator capable of maintaining constant temperature (±0.1 °C)

-

Multiple 4 mL glass vials with PTFE-lined screw caps

-

Calibrated positive displacement micropipettes

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible material)

-

Evaporating dish or pre-weighed aluminum pan

-

Fume hood and/or vacuum oven

Experimental Workflow Diagram

Sources

Navigating the Synthesis and Handling of 2-Bromo-1,1,3-trimethoxypropane: A Technical Guide for Researchers

Introduction: Understanding the Molecular Architecture and Synthetic Value

2-Bromo-1,1,3-trimethoxypropane (CAS No. 759-97-7) is a halogenated acetal with a unique molecular structure that makes it a valuable intermediate in organic synthesis.[1] Its utility stems from the presence of a reactive bromine atom and three methoxy groups, which can be manipulated in various chemical transformations. The acetal functionality serves as a masked aldehyde, offering a pathway to complex molecular architectures. While direct peer-reviewed literature on the specific applications of this compound is limited, its structural similarity to other bromo-alkoxy propanes suggests its potential as a precursor in the synthesis of heterocyclic compounds and other functionalized molecules relevant to medicinal chemistry.[2]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 759-97-7 | [1] |

| Molecular Formula | C6H13BrO3 | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | Liquid | [3] |

| Density | 1.395 g/cm³ at 20 °C | [4] |

| Boiling Point | 54-55 °C at 21 Torr | [4] |

| Flash Point | 76 °C | [1] |

| Refractive Index | n20/D 1.458 (lit.) | [1] |

Hazard Identification and Toxicological Assessment

GHS Classification:

According to available safety data, this compound is classified as:

-

Acute toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

-

Serious eye damage/eye irritation (Category 2A) , H319: Causes serious eye irritation.[1]

Due to a lack of specific toxicological studies on this compound, a cautious approach informed by data on analogous compounds is warranted. For example, the related compound 2-bromo-2-nitro-1,3-propanediol exhibits moderate to high acute oral and dermal toxicity in animal studies.[2] The acute oral LD50 in rats for this compound is reported as 180 mg/kg, and the acute dermal LD50 is 64 mg/kg.[2] These figures underscore the potential for significant toxicity with bromo-alkoxy propanes and highlight the importance of stringent safety measures.

Potential Health Effects:

-

Ingestion: Harmful if swallowed.[1] May cause gastrointestinal irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: Causes serious eye irritation.[1]

Safe Handling, Storage, and Disposal Protocols

A self-validating system of protocols is essential to ensure the safety of laboratory personnel and the integrity of the research.

Engineering Controls and Personal Protective Equipment (PPE)

A risk-based approach to handling dictates the use of specific engineering controls and PPE.

Caption: Core handling requirements for this compound.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent hazardous situations.

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

Accidental Release and Disposal Measures

In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material and place it in a suitable container for disposal.

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.[1] It is imperative to consult with environmental health and safety professionals for guidance on proper disposal procedures.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

Caption: Decision-making workflow for first-aid response to exposure.

Reactivity and Stability Profile

-

Chemical Stability: The compound is stable under normal storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides and hydrogen bromide.

While specific reaction mechanisms involving this compound are not extensively documented in peer-reviewed literature, the reactivity of analogous bromoacetals is well-established. These compounds are known to participate in nucleophilic substitution reactions where the bromine atom acts as a leaving group. The presence of ether functionalities in the molecule could also influence its reactivity through neighboring group participation, potentially affecting reaction rates and stereochemical outcomes.

Synthesis and Analytical Methodologies: A Theoretical Framework

Synthetic Approach

A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of similar halogenated acetals. A general approach would likely involve the bromination of a suitable trimethoxypropane precursor. For instance, the synthesis of 2-bromo-1,1,3,3-tetraethoxypropane is achieved through the reaction of 1,1,3,3-tetraethoxypropane with elemental bromine.[2] A similar strategy could likely be adapted for the synthesis of the target molecule.

Analytical Methods

The purity and identity of this compound would be confirmed using a suite of standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

For the analysis of related bromo-organic compounds in complex matrices, such as environmental samples, methods involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed.[6]

Conclusion and Future Perspectives

This compound is a chemical intermediate with potential utility in organic synthesis, particularly in the fields of pharmaceutical and materials science. However, the limited availability of specific data on its reactivity, applications, and toxicology necessitates a highly cautious and well-informed approach to its handling and use. This guide provides a foundational framework for its safe utilization, drawing upon available supplier data and analogies from structurally related compounds. Further research into the specific chemical properties and biological effects of this compound is crucial to fully realize its synthetic potential while ensuring the safety of researchers and the environment.

References

- Material Safety Data Sheet for 2-Bromo-2-nitro-1,3-propanediol. (2008). Amazon S3. [Link]

- 2-Bromo-1,3-dimethoxypropane. PubChem. [Link]

- 2-Bromo-1,3,5-trimethoxybenzene. PubChem. [Link]

- 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features.

- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

- A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). IntechOpen. [Link]

- The Role of 2-Bromo-1,3,5-triisopropylbenzene in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). PDF Free Download. [Link]

- 2-Bromo-1-methoxypropane. PubChem. [Link]

- The Preparation and Reactivity of 2-Bromo-3-(tri-n-butylstannyl)-1-propene.

- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]

- 1,2,3-Trimethoxypropane, a glycerol-based solvent with low toxicity: new utilization for the reduction of nitrile, nitro, ester, and acid functional groups with TMDS and a metal catalyst. Green Chemistry (RSC Publishing). [Link]

- Synthesis and Properties of 1,2,3-Triethoxypropane: A Glycerol-Derived Green Solvent Candidate.

- Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry. (2017). PubMed. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. env.go.jp [env.go.jp]

- 5. 2-Bromo-1,3,5-trimethoxybenzene | C9H11BrO3 | CID 70802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-3-methoxypropionaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

2-Bromo-3-methoxypropionaldehyde dimethyl acetal, systematically named 2-Bromo-1,1,3-trimethoxypropane, is a halogenated acetal that serves as a highly versatile and reactive intermediate in modern organic synthesis. Its structure is distinguished by two key functional groups: a reactive bromine atom at the alpha-position to the acetal and a methoxy group at the beta-position. This unique arrangement offers a powerful platform for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.

The acetal group acts as a masked aldehyde, stable under neutral to basic conditions, which can be readily deprotected under acidic conditions to reveal the aldehyde functionality for subsequent transformations. The presence of the bromine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide array of substituents. This guide provides a comprehensive overview of the characteristics, synthesis, reactivity, and potential applications of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Characteristics

A thorough understanding of the physical and spectral properties of 2-Bromo-3-methoxypropionaldehyde dimethyl acetal is paramount for its effective use in the laboratory.

Identifier and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 2-Bromo-3-methoxypropionaldehyde dimethyl acetal, alpha-bromo-beta-methoxypropionic aldehyde dimethylacetal | |

| CAS Number | 759-97-7 | |

| Molecular Formula | C₆H₁₃BrO₃ | |

| Molecular Weight | 213.07 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 54-55 °C at 21 Torr | |

| Density | 1.395 g/cm³ at 20 °C | |

| Refractive Index | n20/D 1.458 |

digraph "2_Bromo_3_methoxypropionaldehyde_dimethyl_acetal" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; Br [label="Br", pos="1,1!"]; O1 [label="O", pos="-1,0.5!"]; O2 [label="O", pos="-1,-0.5!"]; O3 [label="O", pos="3,0!"]; CH3_1 [label="CH3", pos="-2,0.5!"]; CH3_2 [label="CH3", pos="-2,-0.5!"]; CH3_3 [label="CH3", pos="4,0!"];

C1 -- C2; C2 -- C3; C2 -- Br; C1 -- O1; C1 -- O2; O1 -- CH3_1; O2 -- CH3_2; C3 -- O3; O3 -- CH3_3; }

Caption: Chemical structure of 2-Bromo-3-methoxypropionaldehyde dimethyl acetal.

Proposed Synthesis Pathway

Step 1: Acetalization of 3-Methoxypropionaldehyde

The initial step involves the protection of the aldehyde group of 3-methoxypropionaldehyde as a dimethyl acetal. This is a standard acid-catalyzed reaction with methanol.

Caption: Proposed acetalization of 3-methoxypropionaldehyde.

Step 2: Alpha-Bromination

The subsequent and crucial step is the selective bromination at the alpha-position to the newly formed acetal. This can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), often with a radical initiator like AIBN or under photochemical conditions.

Caption: Proposed alpha-bromination to yield the target compound.

Reactivity and Mechanistic Considerations

The synthetic utility of 2-Bromo-3-methoxypropionaldehyde dimethyl acetal stems from the distinct reactivity of its functional groups.

Nucleophilic Substitution at the Brominated Carbon

The carbon atom bearing the bromine is electrophilic and susceptible to nucleophilic attack, proceeding primarily through an SN2 mechanism. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, providing a straightforward route to a diverse range of substituted propionaldehyde derivatives.

Hydrolysis of the Acetal

The dimethyl acetal serves as a robust protecting group for the aldehyde functionality. It is stable to a wide range of non-acidic reagents, including organometallics and hydrides. Deprotection is readily achieved under aqueous acidic conditions, regenerating the aldehyde for further transformations such as oxidation, reduction, or olefination reactions.

Caption: Key reactions of 2-Bromo-3-methoxypropionaldehyde dimethyl acetal.

Predicted Spectroscopic Data

While experimental spectra for 2-Bromo-3-methoxypropionaldehyde dimethyl acetal are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methoxy groups, the acetal proton, and the methylene and methine protons of the propyl chain. The protons on the carbon bearing the bromine will be significantly deshielded.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule. The carbon attached to the bromine atom will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to show strong C-O stretching vibrations for the ether and acetal functionalities, along with C-H stretching and bending vibrations. The C-Br stretch will appear in the fingerprint region.

Mass Spectrometry (Predicted)

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation will likely involve the loss of methoxy groups and the bromine atom.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of 2-Bromo-3-methoxypropionaldehyde dimethyl acetal makes it a valuable precursor in the synthesis of complex organic molecules. Its ability to introduce a three-carbon unit with latent aldehyde functionality and a point for further substitution is highly advantageous in the construction of heterocyclic systems and acyclic chains with defined stereochemistry.

In drug development, this intermediate can be employed in the synthesis of novel pharmacophores. The aldehyde, once unmasked, can participate in reactions to form imines, oximes, and other functionalities common in bioactive molecules. The bromo-substituted carbon allows for the attachment of various side chains, enabling the exploration of structure-activity relationships.

Handling and Safety

2-Bromo-3-methoxypropionaldehyde dimethyl acetal is expected to be a reactive and potentially hazardous chemical. As with all halogenated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. It may be an irritant to the eyes, skin, and respiratory system. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-3-methoxypropionaldehyde dimethyl acetal represents a potent and versatile tool for the synthetic chemist. Its unique combination of a masked aldehyde and a reactive brominated center allows for a wide range of chemical transformations. While detailed experimental data for this specific compound remains somewhat scarce in the public domain, its properties and reactivity can be reliably predicted based on established chemical principles. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this valuable intermediate.

References

- Google Patents.

An In-depth Technical Guide to 2-Bromo-1,1,3-trimethoxypropane: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Heterocyclic Chemistry

2-Bromo-1,1,3-trimethoxypropane, also known as 2-bromo-3-methoxypropionaldehyde dimethyl acetal, is a key synthetic intermediate that has carved a niche for itself in the construction of complex organic molecules. Its structure, featuring a reactive bromine atom and a protected aldehyde functionality, makes it a valuable three-carbon synthon, particularly in the synthesis of heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the historical development, synthetic methodologies, and applications of this important chemical entity, offering insights for researchers and professionals in the field of drug discovery and development.

Historical Context and Discovery

The conceptual groundwork for the synthesis and utility of halogenated acetals like this compound was laid in the mid-20th century. A pivotal moment in this field was the work of Bredereck and colleagues in 1962, who detailed the preparation of the closely related compound, 2-bromo-1,1,3,3-tetraethoxypropane.[1][2] Their research, published in Chemische Berichte, demonstrated the utility of this bromoacetal in the synthesis of 5-bromopyrimidine, a foundational structure in medicinal chemistry.[1][2]